N-[3-[5-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyltetrazol-2-yl]phenyl]acetamide
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Overview
Description
PMID26560530-Compound-50 is a synthetic organic compound identified in a study designed to find inhibitors of BET bromodomains in proteins outside of the BET subfamily . This compound inhibits BET domain activity in several enzymes, including cat eye syndrome chromosome region, candidate 2, CREB binding protein, and bromodomain containing 9 .
Preparation Methods
The synthetic routes and reaction conditions for PMID26560530-Compound-50 involve a series of organic reactions. The preparation methods typically include:
Synthesis of the Core Structure: The core structure of the compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Chemical Reactions Analysis
PMID26560530-Compound-50 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
PMID26560530-Compound-50 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of BET bromodomains and their role in various biochemical pathways.
Biology: The compound is utilized in cell-based assays to investigate its effects on gene expression and protein interactions.
Mechanism of Action
The mechanism of action of PMID26560530-Compound-50 involves the inhibition of BET bromodomains. The compound binds to the bromodomain regions of specific proteins, preventing their interaction with acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression and downstream biological effects .
Comparison with Similar Compounds
PMID26560530-Compound-50 is unique compared to other similar compounds due to its specific inhibition of BET bromodomains outside of the BET subfamily. Similar compounds include:
Compound 23: Another BET bromodomain inhibitor with a different core structure and functional groups.
Compound 50 (PMID 24313754): A related compound that also inhibits BET bromodomains but targets different enzymes.
Properties
Molecular Formula |
C20H16N6O3S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[3-[5-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyltetrazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H16N6O3S/c1-13(27)21-15-8-5-9-16(10-15)26-23-20(22-25-26)30-12-18(28)19-11-17(24-29-19)14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,21,27) |
InChI Key |
ZSSIYCOJZBCFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2N=C(N=N2)SCC(=O)C3=CC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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